Chlorobis(trimethylsilyl)methane has a central carbon atom bonded to a chlorine atom and two trimethylsilyl groups (Si(CH3)3). The trimethylsilyl groups are bulky and electron-donating due to the presence of three methyl groups bonded to each silicon atom. This steric and electronic influence plays a role in the reactivity of the molecule [].
Chlorobis(trimethylsilyl)methane is a versatile reagent used in various organic syntheses. Here are some notable reactions:
Chlorobis(trimethylsilyl)methane reacts with styrene in the presence of a Lewis acid catalyst to form PBTES, a key precursor for the synthesis of network polymers [].
(C6H5CH=CH2) + 2 ClC(Si(CH3)3)2 -> (CH3)3SiCH2CH2C6H4Si(CH3)3 (PBTES) []
Formation of Bis(trimethylsilyl)methyl Magnesium Chloride (Grignard Reagent):
Chlorobis(trimethylsilyl)methane reacts with magnesium metal in an ethereal solvent to generate the corresponding Grignard reagent, a nucleophilic species used in various coupling reactions [].
ClC(Si(CH3)3)2 + Mg -> (CH3)3SiCH2MgCl []
Chlorobis(trimethylsilyl)methane can also participate in reactions like nucleophilic substitution and Kumada coupling for the synthesis of other organosilicon compounds [].
Specific reaction conditions and detailed mechanisms might vary depending on the reaction scheme.
Chlorobis(trimethylsilyl)methane does not possess inherent biological activity. Its mechanism of action lies in its ability to act as a precursor or intermediate in various organic transformations. The bulky trimethylsilyl groups and the reactive chloromethyl moiety influence its reactivity profile.
Flammable;Irritant